molecular formula C12H14N2O3 B1201247 5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione CAS No. 88456-71-7

5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione

Cat. No. B1201247
CAS RN: 88456-71-7
M. Wt: 234.25 g/mol
InChI Key: VMOIBLYUVUAHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Hydroxyprimidone is a member of phenols.

Scientific Research Applications

Molecular Structure Analysis and Spectroscopic Characterization

  • 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione's molecular geometry, normal mode wavenumbers, infrared and Raman intensities, and corresponding vibrational assignments have been extensively studied using HF and B3LYP(DFT) methods. This research contributes to understanding the molecular structure and vibrational properties of the compound (Paulraj & Muthu, 2013).

Synthesis and Structural Characterization in Relation to Curcumin

  • The compound's reactivity with ethylenediamine under various conditions has been explored, leading to the synthesis of dihydro-1,4-diazepines. This work is vital for structural characterization and understanding of its chemical properties (Andrade et al., 2015).

Regioselective Synthesis of Novel Derivatives

  • An efficient synthesis method leading to novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives has been developed. This research opens access to a new library of bis-functionalized pyrido-1,4-diazepines, showcasing the compound's versatility in chemical synthesis (El Bouakher et al., 2013).

Exploration of Tautomerism and NMR Spectroscopy

  • The reaction of the compound with fluorinated β-diketones under different conditions, and its tautomerism, have been studied through NMR spectroscopy. This research aids in understanding the compound's structural dynamics and its potential for various scientific applications (Nieto et al., 2017).

Direct Oxidative Annulation and ESIPT Phenomenon

  • Research has shown that the compound can be involved in photoinduced direct oxidative annulation, providing access to highly functionalized polyheterocyclic derivatives. The observed excited-state intramolecular proton transfer (ESIPT) phenomenon highlights its potential in photochemistry (Zhang et al., 2017).

properties

CAS RN

88456-71-7

Product Name

5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H14N2O3/c1-2-12(8-3-5-9(15)6-4-8)10(16)13-7-14-11(12)17/h3-6,15H,2,7H2,1H3,(H,13,16)(H,14,17)

InChI Key

VMOIBLYUVUAHSC-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)O

Canonical SMILES

CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)O

Other CAS RN

88456-71-7

synonyms

4-hydroxyprimidone
para-hydroxyprimidone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione
Reactant of Route 2
5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione
Reactant of Route 3
5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione
Reactant of Route 4
5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione
Reactant of Route 5
5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione
Reactant of Route 6
5-Ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-4,6-dione

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